3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide

herbicidal activity pyrazole acylhydrazine Brassica campestris inhibition

Procuring generic pyrazole intermediates risks inconsistent bioactivity in downstream herbicidal and antifungal lead development. This specific 3-ethyl-1-methyl substitution pattern is critical for efficacy. Obtain this validated scaffold to ensure reproducible results. - Herbicidal Leads: Derivatives achieve 95-100% inhibition of Brassica campestris at 200 μg/mL. - Antifungal Activity: Analogs show ≥90% inhibition against Sclerotinia sclerotiorum at 500 μg/mL. - Verified Identity: CAS 198757-17-4 supplied with rigorous analytical documentation to de-risk your synthesis workflow.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 198757-17-4
Cat. No. B3021003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
CAS198757-17-4
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C(=O)NN)C
InChIInChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12)
InChIKeyHSAQHSWTHFMHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide Procurement Overview


3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 198757-17-4, C₇H₁₂N₄O, MW 168.2 g/mol) is a pyrazole-5-carbohydrazide derivative featuring a 1-methyl and 3-ethyl substitution pattern on the pyrazole core . This compound belongs to the broader class of pyrazole carbohydrazides, which are recognized as versatile intermediates in the synthesis of bioactive heterocycles including 1,2,4-triazoles, hydrazones, and semicarbazides [1]. The 3-ethyl substitution is notable within this class, as the alkyl chain length at the pyrazole 3-position has been implicated in modulating both herbicidal activity and corrosion inhibition efficiency relative to methyl or unsubstituted analogs [2].

Non-Substitutability of 3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide


Within the pyrazole-5-carbohydrazide class, substitution patterns on the pyrazole ring critically influence downstream biological efficacy and physicochemical behavior. A review of pyrazole carbohydrazide derivatives highlights that the N1-methylation and C3-alkylation status directly affects the compound's utility as a building block for hydrazone formation and subsequent heterocyclization [1]. Moreover, comparative studies on structurally related pyrazole-carbohydrazide derivatives demonstrate that the 3-ethyl group confers measurable advantages over 3-methyl or 3-H analogs in corrosion inhibition efficiency, with inhibition efficiency increasing systematically with alkyl chain length . This substitution-dependence makes generic interchange among pyrazole-5-carbohydrazides scientifically unsound without validating the specific biological or material property consequences of the substituent pattern.

3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide Comparator Evidence


Herbicidal Activity of Acylhydrazine Derivatives

Among a series of pyrazole acylhydrazine derivatives synthesized from 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide as the core scaffold, four compounds demonstrated substantially elevated herbicidal activity against Brassica campestris L. (field mustard) relative to other derivatives in the same series. Compounds 4-chloro-N'-(2-(2,5-dimethyl-phenoxy)acetyl)-, 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-, 4-chloro-3-ethyl-1-methyl-N'-(2-(m-tolyloxy)acetyl)-, and 4-chloro-3-ethyl-1-methyl-N'-(2-(3-nitrophenoxy)acetyl)-1H-pyrazole-5-carbohydrazide exhibited 95%, 100%, 95%, and 95% inhibition, respectively, at 200 μg/mL [1]. This performance notably exceeded other compounds within the same study, which displayed only moderate activity at the identical concentration, and in follow-up assays, compound 6l (bearing the 3-ethyl-1-methyl substitution) demonstrated excellent herbicidal activity against both monocotyledon and dicotyledon plants at 150 g/ha [1].

herbicidal activity pyrazole acylhydrazine Brassica campestris inhibition

Antifungal Efficacy of Alkoxycarbonyl Hydrazides

Derivatives synthesized via condensation of 4-substituted-3-ethyl-1-methyl-5-pyrazole formhydrazide (the target compound or its 4-substituted variant) with chloroformates produced a series of 1-pyrazol-5′-ylcarbonyl-2-(alkyloxycarbonyl) hydrazides [1]. In biological assays conducted at 500 μg/mL, compounds 3a, 3b, and 3e exhibited 90% inhibitory activity against Sclerotinia sclerotiorum (oilseed rape stem rot pathogen), while compound 3d demonstrated 90% inhibition against Blumeria graminis (wheat powdery mildew pathogen) [1]. Additionally, compound 2h showed 92.75% inhibition against Aphis fabae (broad bean aphid) at 500 μg/mL and 100% inhibition against Mythimna separata (oriental armyworm) at 1000 μg/mL [1].

antifungal activity Sclerotinia sclerotiorum Blumeria graminis

SAR: 4-Chloro vs. 4-H Substitution Impact

The 4-chloro-substituted analog of the target compound (4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide, CAS 198757-18-5) has been explicitly identified as a distinct chemical entity with its own CAS registry and independent synthetic utility [1]. In herbicidal SAR studies, the 4-chloro substitution on the 3-ethyl-1-methyl-5-carbohydrazide scaffold, when further elaborated with substituted phenoxyacetyl groups, produced derivatives achieving 95–100% inhibition of Brassica campestris at 200 μg/mL [2]. This contrasts with the 4-unsubstituted parent carbohydrazide, which lacks this position's electrophilic character and presents different reactivity profiles for downstream derivatization. The presence or absence of the 4-chloro substituent therefore materially alters both synthetic pathway options and resulting biological activity outcomes.

structure-activity relationship 4-chloro substitution herbicidal potency

Corrosion Inhibition: Alkyl Chain Effect

Electrochemical studies on structurally related bis-pyrazole-carbohydrazide derivatives demonstrate a clear structure-activity trend: corrosion inhibition efficiency for mild steel in 1 M HCl increases with the length of the alkyl substituent at the pyrazole 3-position . The ethyl-substituted derivatives (analogous to the target compound's 3-ethyl motif) exhibit intermediate to high inhibition efficiency, outperforming methyl-substituted analogs while approaching the performance of longer-chain derivatives. Molecular dynamics simulations confirm that the ethyl group enhances surface coverage and adsorption energy compared to the methyl or unsubstituted counterparts . This alkyl chain-length dependence establishes that the 3-ethyl substitution pattern is a critical determinant of material protection performance.

corrosion inhibition mild steel alkyl chain effect

Patent-Protected Agrochemical Applications

Chinese patent literature explicitly discloses the preparation and application of 4-chloro-3-ethyl-1-methyl-N'-(2-substituted phenoxyacetyl)-1H-pyrazol-5-carbohydrazide compounds as herbicidal agents [1]. This patent protection confirms that the 3-ethyl-1-methyl-5-carbohydrazide scaffold has been recognized as sufficiently valuable for industrial intellectual property investment, with specific claims covering substituted phenoxyacetyl derivatives derived from this core structure. The patent documentation further establishes defined synthetic routes from the parent carbohydrazide to bioactive acylhydrazine derivatives, providing validated synthetic pathways for industrial application.

patent agrochemical pyrazole acylhydrazine

Synthetic Versatility: 1,2,4-Triazole Formation

Pyrazol-5-carbohydrazides, including the target 3-ethyl-1-methyl substituted derivative, serve as key starting materials for the synthesis of 1,2,4-triazole-containing heterocycles. The hydrazide functional group at the 5-position undergoes cyclization with carbon disulfide, phenacyl bromide, and other reagents to yield 1,2,4-triazoles with antimicrobial screening potential [1]. This synthetic transformation is not accessible from pyrazole-5-carboxylic acids or pyrazole-5-carboxylate esters, which lack the hydrazide's nucleophilic nitrogen centers. The resulting 1,2,4-triazole products have been characterized and screened against S. aureus, S. typhi, B. subtilis, and K. pneumoniae, validating this synthetic pathway as a productive route to bioactive heterocycles [1].

1,2,4-triazole heterocyclization bridgehead nitrogen

3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide Application Scenarios


Herbicidal Acylhydrazine Derivative Synthesis

Research teams developing novel herbicides should procure 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide as a core scaffold for synthesizing N'-substituted acylhydrazine derivatives. Evidence demonstrates that 4-chloro-N'-(substituted phenoxyacetyl) derivatives derived from this scaffold achieve 95–100% inhibition of Brassica campestris at 200 μg/mL, with select compounds exhibiting excellent activity against both monocotyledon and dicotyledon weeds at 150 g/ha in follow-up assays [1]. This scaffold is specifically claimed in patent literature for herbicidal compositions, validating its industrial relevance for crop protection R&D [2].

Antifungal & Insecticidal Alkoxycarbonyl Hydrazides

For crop protection programs targeting fungal pathogens and insect pests, this compound serves as the validated precursor to 1-pyrazol-5′-ylcarbonyl-2-(alkyloxycarbonyl) hydrazides. Derivatives synthesized from this scaffold demonstrate ≥90% inhibitory activity against Sclerotinia sclerotiorum and Blumeria graminis at 500 μg/mL, along with 92.75% inhibition of Aphis fabae at 500 μg/mL and 100% inhibition of Mythimna separata at 1000 μg/mL [1]. This consistent high-level activity across multiple agricultural pest species supports procurement for antifungal and insecticidal lead development programs.

1,2,4-Triazole Antimicrobial Synthesis

Medicinal chemistry programs focused on nitrogen-bridged heterocycles should utilize this compound as a starting material for 1,2,4-triazole synthesis. The hydrazide moiety undergoes cyclocondensation with reagents such as carbon disulfide, phenacyl bromide, and monochloroacetic acid to yield 1,2,4-triazole derivatives, a transformation not directly accessible from pyrazole carboxylic acids or esters [1]. The resulting triazole products have established antimicrobial screening utility against S. aureus, S. typhi, B. subtilis, and K. pneumoniae [1].

Corrosion Inhibitor for Mild Steel Protection

Materials science and industrial chemistry programs developing corrosion inhibitors for mild steel in acidic environments should consider the 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide scaffold as a structural template. Class-level SAR studies demonstrate that 3-ethyl substitution on pyrazole-carbohydrazide derivatives yields intermediate-to-high corrosion inhibition efficiency, outperforming 3-methyl and 3-unsubstituted analogs due to enhanced surface coverage and adsorption energy [1]. This alkyl chain-length effect positions the 3-ethyl motif as an advantageous balance between efficacy and synthetic accessibility for industrial inhibitor formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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